N-Octyl-N-(pyridin-2-YL)pyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
333958-62-6 |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-octyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H25N3/c1-2-3-4-5-6-11-16-21(17-12-7-9-14-19-17)18-13-8-10-15-20-18/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI Key |
FRWHIZDYJAYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Octyl N Pyridin 2 Yl Pyridin 2 Amine
Strategies for Carbon-Nitrogen Bond Formation in N-Pyridyl Amines
The construction of the core C-N bonds in N-Octyl-N-(pyridin-2-YL)pyridin-2-amine can be achieved through several strategic approaches. These methods either build the di(pyridin-2-yl)amine skeleton first, followed by alkylation, or construct the molecule through sequential cross-coupling reactions.
Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds. This strategy can be applied by alkylating a pre-formed 2,2'-dipyridylamine (B127440) intermediate with an octyl halide. Alternatively, a sequential process involving the alkylation of pyridin-2-amine followed by arylation can be employed.
A significant challenge in the N-alkylation of amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com For pyridine (B92270) derivatives like 2-pyridone, direct N-alkylation can also face competition from O-alkylation, although this is less of a concern for aminopyridine substrates. nih.gov The synthesis of related compounds, such as 2,2'-(octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile), has been successfully achieved by reacting a 2-chloropyridine (B119429) derivative with n-octyl amine, demonstrating the viability of this approach for creating N-alkylated dipyridyl structures. acs.org
Mechanistic studies on related pyridine N-alkylation reactions suggest that the process can be reversible and may proceed through a single electron-transfer (SET) mechanism, particularly when using organometallic alkylating agents. nih.gov To circumvent issues of poor selectivity, self-limiting alkylation methods using N-aminopyridinium salts have been developed, which prevent overalkylation by modulating the nucleophilicity of the nitrogen center during the reaction. chemrxiv.org
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 2,2'-Dipyridylamine | 1-Bromooctane | NaH | DMF | Classical SN2 approach; risk of overalkylation. | masterorganicchemistry.com |
| 2-Chloronicotinonitrile derivative | n-Octyl amine | - | - | Direct formation of an N-octyl-bis(pyridine) structure via nucleophilic aromatic substitution. | acs.org |
| N-Aryl-N-pyridinium amine | Hexyliodide | Cs2CO3 | MeCN | Self-limiting alkylation via a pyridinium (B92312) ylide intermediate to prevent polyalkylation. | chemrxiv.org |
| 2,6-bis(α-iminoalkyl)pyridine | Mg(Et)2 or Zn(Et)2 | - | Toluene | Exclusive N-alkylation, proceeds via a proposed single electron-transfer (SET) mechanism. | nih.gov |
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and represent a major alternative to direct alkylation. The Goldberg and Buchwald-Hartwig amination reactions are particularly relevant for synthesizing N-aryl and N-heteroaryl amines.
The Goldberg reaction utilizes a copper catalyst, often in combination with a ligand such as 1,10-phenanthroline, to couple an amine with an aryl halide. nih.govmdpi.com This method is effective for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine. nih.gov While historically requiring harsh conditions, modern protocols have enabled milder reaction temperatures. scispace.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile methods for C-N bond formation. wikipedia.orglibretexts.org It generally offers a broader substrate scope and milder reaction conditions compared to the Goldberg reaction. wikipedia.org The synthesis of N-arylpyrimidin-2-amine derivatives has been successfully demonstrated using a Pd(II) catalyst with a Xantphos ligand. nih.govdntb.gov.ua This methodology could be readily adapted for the synthesis of this compound by coupling 2,2'-dipyridylamine with an octyl halide or by sequentially coupling 2-chloropyridine with octylamine (B49996) and then with another molecule of 2-aminopyridine (B139424).
| Feature | Goldberg Reaction | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Typical Ligands | 1,10-Phenanthroline, a-amino acids | Phosphine-based (e.g., Xantphos, BINAP) |
| Substrates | Aryl iodides, bromides; Amides, amines | Aryl/heteroaryl halides and triflates; Primary/secondary amines, amides |
| Advantages | Lower cost of copper catalyst. | Broader substrate scope, milder conditions, higher functional group tolerance. wikipedia.org |
| Reference Example | Synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov | Synthesis of N-arylpyrimidin-2-amines from aryl bromides. nih.govdntb.gov.ua |
Cascade reactions and multicomponent syntheses offer an efficient pathway to construct complex molecules like substituted 2-aminopyridines in a single pot, thereby improving atom economy and reducing waste. These strategies typically involve a series of intramolecular and intermolecular reactions where the product of one step becomes the substrate for the next.
For instance, densely substituted 2-aminopyridines can be synthesized via a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. nih.govacs.org Another approach involves the regioselective cascade reaction of 1,1-enediamines with α,β-unsaturated carbonyl compounds to yield 4-aryl-2-aminopyridines. researchgate.net Transition metal-catalyzed cascade reactions, such as the Rh(III)-catalyzed C-H activation and annulation of N-aryl-2-aminopyridines, provide access to complex fused N-heterocycles. rsc.org While these methods may not directly yield this compound, they are powerful for creating the substituted 2-aminopyridine core, which can then be further functionalized.
| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type | Reference |
|---|---|---|---|---|
| Base-Promoted Cascade | N-propargylic β-enaminones, N-substituted formamides | NaOH | Substituted 2-aminopyridines | nih.govacs.org |
| Regioselective Cascade | 1,1-Enediamines, (E)-ethyl 2-oxo-4-phenylbut-3-enoates | Piperidine | 4-Aryl-2-aminopyridines | researchgate.net |
| Iron-Catalyzed Cascade | Nitroolefins, 2-Aminopyridines | FeCl3 | Imidazo[1,2-a]pyridines | lookchem.com |
| Four-Component Reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, ammonium (B1175870) acetate | Microwave Irradiation | Substituted pyridines | acs.org |
Reaction Mechanisms and Kinetic Studies in this compound Synthesis
Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. For the key C-N bond-forming reactions, distinct catalytic cycles and rate-determining steps have been elucidated.
The Buchwald-Hartwig amination mechanism proceeds through a well-established catalytic cycle. libretexts.org It begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org
The mechanism of the Goldberg reaction is less universally agreed upon but is generally believed to start with the coordination of the amine to a Cu(I) species, followed by deprotonation. nih.gov The resulting copper-amido complex then reacts with the aryl halide to form the product. Mechanistic studies have identified several pathways for catalyst deactivation, including product inhibition and by-product inhibition from halide salts. nih.gov
Kinetic studies provide valuable insights into these processes. For Ullmann-type aminations, the reaction rate is dependent on the identity of the halogen, decreasing in the order I > Br > Cl. rsc.org Kinetic Isotope Effect (KIE) studies can help identify the rate-determining step; a KIE value greater than 1 (kH/kD > 1) suggests that C-H bond cleavage is involved in this step, a phenomenon observed in some related Pd-catalyzed cyclization reactions. rsc.org
| Reaction | Key Mechanistic Steps | Kinetic Insights | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Oxidative Addition → Amine Coordination/Deprotonation → Reductive Elimination | The choice of ligand is critical and can be guided by reaction progress kinetic analysis. | wikipedia.orglibretexts.org |
| Goldberg/Ullmann Amination | Amine Coordination → Deprotonation → Reaction with Aryl Halide | Rate: I > Br > Cl. Catalyst deactivation can occur via product or halide inhibition. | nih.govrsc.org |
| Pyridine N-Alkylation | SN2 pathway or Single Electron Transfer (SET) | Can be reversible; product distribution may be thermodynamically controlled. | nih.gov |
Advanced Characterization Techniques for Structural Elucidation
While standard techniques like NMR and IR are essential for initial identification, advanced methods are required for unambiguous structural confirmation, particularly for novel compounds or when isolating products from complex reaction mixtures.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm (parts per million). This precision allows for the determination of the exact elemental composition of the molecule.
For this compound (C₁₈H₂₅N₃), HRMS can distinguish its molecular formula from other potential isomeric or isobaric structures. The data is typically reported by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the protonated molecule [M+H]⁺. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. nih.govacs.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃ |
| Ion | [M+H]⁺ |
| Calculated m/z | 284.2121 |
| Found m/z (Hypothetical) | 284.2125 |
| Mass Error (Hypothetical) | 1.4 ppm |
| Instrumentation Example | Q-TOF or FT-ICR with ESI source |
This high degree of accuracy provides definitive confirmation of the molecular formula, complementing the structural connectivity information obtained from NMR spectroscopy and completing the rigorous characterization of the target compound. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NOESY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is used to identify the hydrogen atoms in the molecule. The pyridine ring protons are expected to resonate in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the N-octyl chain will appear in the aliphatic region (δ 0.8-4.0 ppm). The ¹³C NMR spectrum provides information about the carbon skeleton. Pyridine carbons typically appear in the range of δ 120-150 ppm, whereas the aliphatic carbons of the octyl group are found at higher field (δ 14-60 ppm). rsc.orgnih.govchemicalbook.comresearchgate.net The specific chemical shifts are influenced by the electronic environment of each nucleus.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted chemical shifts for the primary structural components of this compound, based on data from analogous compounds. rsc.orgchemicalbook.comresearchgate.netrsc.orgchemicalbook.com
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Rings | Aromatic C-H | 7.0 - 8.5 | 120 - 150 |
| Octyl Chain | -CH₂- (adjacent to N) | 3.5 - 4.0 | 50 - 60 |
| Octyl Chain | -(CH₂)₆- | 1.2 - 1.7 | 22 - 32 |
| Octyl Chain | -CH₃ | 0.8 - 0.9 | ~14 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): 2D-NOESY is particularly valuable for determining the through-space proximity of protons, which helps to define the three-dimensional conformation of the molecule. kau.edu.sayoutube.com For this compound, NOESY experiments can reveal correlations between the protons of the octyl chain and the protons on the pyridine rings. For instance, cross-peaks between the N-CH₂ protons of the octyl group and the ortho-protons of the pyridine rings would confirm a folded conformation where the alkyl chain is positioned near the heterocyclic rings. kau.edu.sa This technique is crucial for understanding the molecule's spatial structure in solution. youtube.comresearchgate.net
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups and bonding arrangements within this compound by probing its molecular vibrations. cardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. High-frequency bands corresponding to C-H stretching vibrations are expected in two distinct regions: 3000-3100 cm⁻¹ for the aromatic C-H bonds of the pyridine rings and 2850-2960 cm⁻¹ for the aliphatic C-H bonds of the octyl chain. nih.gov The fingerprint region (below 1650 cm⁻¹) is more complex but contains highly diagnostic information. Stretching vibrations for the C=C and C=N bonds within the pyridine rings typically appear in the 1400-1650 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, particularly for non-polar bonds. aps.org The symmetric vibrations of the pyridine rings are often strong in the Raman spectrum. Similar to IR, C-H stretching modes will be present. The skeletal vibrations of the pyridine rings and the alkyl chain provide a unique fingerprint for the molecule. researchgate.netmdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies The table below summarizes the expected key vibrational modes for this compound. nih.govresearchgate.netaps.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
| C-H Stretch (Aromatic) | Pyridine Rings | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Octyl Chain | 2850 - 2960 | IR, Raman |
| C=C / C=N Stretch | Pyridine Rings | 1400 - 1650 | IR, Raman |
| CH₂ Bend | Octyl Chain | ~1465 | IR |
| Ring Breathing | Pyridine Rings | 990 - 1030 | Raman |
| C-N Stretch | Amine-Pyridine | 1250 - 1350 | IR |
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. researchgate.net
For analogous N,N-di(pyridin-2-yl)amine structures, the two pyridine rings are typically not coplanar. The dihedral angle between the planes of the two pyridyl rings is often found to be significant, in the range of 83-84°, to minimize steric repulsion. nih.govnih.gov It is expected that the N-octyl chain would adopt a sterically favorable, extended conformation. The analysis would also reveal any significant intermolecular interactions, such as π-π stacking between pyridine rings of adjacent molecules or van der Waals forces, which govern the crystal packing arrangement. nih.govsemanticscholar.org
Derivatization and Functionalization Pathways of the this compound Scaffold
The this compound scaffold offers several pathways for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Electrophilic Aromatic Substitution on Pyridine Rings
The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophiles and, under the acidic conditions often required for EAS, can become protonated, leading to further deactivation. rsc.orgyoutube.com When substitution does occur, it is typically directed to the C3 (meta) position relative to the ring nitrogen. youtube.com Reactions such as nitration or halogenation would require harsh conditions (e.g., high temperatures) to proceed and would likely yield the 3-substituted and/or 5-substituted pyridine derivatives. rsc.orgresearchgate.net Alternative strategies, such as directed ortho-lithiation, can provide a route to functionalize the positions adjacent to the ring nitrogen, although this requires careful selection of reagents and conditions. acs.org
Modifications of the N-Alkyl Chain
Direct functionalization of the saturated N-octyl chain is challenging without affecting other parts of the molecule. Radical-based reactions could potentially introduce functionality at the terminal position, but these methods often lack selectivity.
A more versatile and common approach involves the synthesis of analogues using pre-functionalized alkyl chains. For instance, N,N-di(pyridin-2-yl)amine can be alkylated with a long-chain alkyl halide that already contains a desired functional group (e.g., an alkene, alkyne, ester, or halide) at the terminus. This synthetic strategy allows for the introduction of a wide array of functionalities onto the alkyl chain, enabling further chemical transformations. Studies on related N-alkyl pyridinium salts have shown that the nature of the alkyl chain can significantly influence the molecule's properties and reactivity. nih.govchemrxiv.orgnih.gov
Access to Novel Architectures via Further Condensation or Cycloaddition Reactions
The this compound structure can serve as a building block for more complex molecular architectures through reactions involving the pyridine rings. The electron-deficient nature of the pyridine rings makes them suitable partners in inverse-electron-demand Diels-Alder reactions. For example, reaction with electron-rich dienes or tetrazines can lead to the formation of new fused or linked heterocyclic systems. nih.govnih.gov
Furthermore, if functional groups such as amines, aldehydes, or carboxylic acids are introduced onto the pyridine rings via methods described in section 2.4.1, they can serve as handles for subsequent condensation reactions. These reactions could be used to construct larger supramolecular assemblies, macrocycles, or polymers, significantly expanding the structural diversity accessible from the parent scaffold. researchgate.net
Coordination Chemistry of N Octyl N Pyridin 2 Yl Pyridin 2 Amine
Ligand Design Principles and Coordination Motifs of the Chemical Compound
The design of N-Octyl-N-(pyridin-2-YL)pyridin-2-amine as a ligand is predicated on the well-established coordinating ability of pyridyl and amine nitrogen atoms. The specific arrangement of these donor atoms dictates the ligand's denticity, coordination geometry, and the stability of its metal complexes.
Denticity and Preferred Coordination Modes (e.g., N,N-bidentate, tridentate potential)
This compound is primarily expected to function as an N,N-bidentate chelating ligand. Coordination typically occurs through the nitrogen atoms of the two pyridine (B92270) rings, forming a stable six-membered chelate ring with a metal ion. This mode of coordination is common for ligands containing two pyridyl groups linked by a single atom bridge.
The central amine nitrogen, while possessing a lone pair of electrons, is generally not involved in coordination. This is because the formation of two four-membered chelate rings that would result from tridentate (N,N,N) coordination is sterically and energetically unfavorable. Oligo-α-pyridylamine ligands often form complexes where the amino groups are not deprotonated and remain uncoordinated. nih.gov However, the possibility of the amine nitrogen participating in bridging interactions or coordinating under specific geometric constraints cannot be entirely ruled out. The presence of the bulky octyl group on the central nitrogen atom would further sterically hinder its participation in coordination, reinforcing the preference for the N,N-bidentate mode involving only the two pyridine nitrogens.
Basicity and pKa Considerations of the Amine and Pyridine Nitrogen Atoms
The coordinating ability of a ligand is closely related to the basicity of its donor atoms. In this compound, there are three nitrogen atoms with distinct electronic properties.
Pyridine Nitrogens : The nitrogen atoms in the pyridine rings are sp²-hybridized. Their lone pair of electrons resides in an sp² orbital and is not part of the aromatic π-system. Pyridine is a weak base, with the pKa of its conjugate acid (pyridinium ion) being approximately 5.2. alfa-chemistry.com
Amine Nitrogen : The central nitrogen atom is a secondary amine and is sp³-hybridized. Simple alkyl amines are typically more basic than pyridine, with pKa values for their conjugate acids in the range of 9.5 to 11.0.
For the parent molecule, 2,2'-dipyridylamine (B127440), the pKa of the conjugate acid is 6.86, indicating it is a stronger base than pyridine but weaker than typical alkyl amines. nih.gov The addition of the electron-donating octyl group in this compound is expected to increase the electron density on the central nitrogen atom through an inductive effect. This would slightly increase the basicity of the amine nitrogen compared to the unsubstituted parent ligand. The basicity of the pyridine nitrogens would be less affected. This differential basicity reinforces that metal coordination will preferentially occur at the more Lewis-basic pyridine nitrogen atoms.
Table 1: Comparison of Basicity for Related Nitrogen Compounds
| Compound | Nitrogen Type | pKa of Conjugate Acid | Reference |
| Pyridine | Pyridinic (sp²) | ~5.2 | alfa-chemistry.com |
| 2-Aminopyridine (B139424) | Pyridinic/Amino | 6.86 | nih.gov |
| Piperidine | Secondary Amine (sp³) | ~11.0 | engineeringtoolbox.com |
| This compound (estimated) | Pyridinic (sp²) | ~5.2 | |
| Secondary Amine (sp³) | >6.9 |
Comparison with Related Pyridyl-Amine Ligands (e.g., Di(2-picolyl)amine, Tris(2-pyridylmethyl)amine)
Comparing this compound with other well-known pyridyl-amine ligands highlights key differences in structure and coordinating ability.
Di(2-picolyl)amine (DPA) : DPA has a similar structure but with a methylene (-CH₂-) group between the amine and each pyridine ring. wikipedia.org This flexibility allows all three nitrogen atoms (two pyridinic, one amine) to coordinate to a metal center, making DPA a common tridentate ligand. sigmaaldrich.com In contrast, the direct connection of the pyridine rings to the central amine in this compound creates significant steric strain that prevents this tridentate coordination.
Tris(2-pyridylmethyl)amine (B178826) (TPA) : TPA is a tripodal ligand with a tertiary amine connected to three pyridylmethyl arms. wikipedia.org This structure allows it to act as a stable tetradentate ligand, encapsulating a metal ion. rsc.org TPA is widely used to model the active sites of metalloenzymes. tandfonline.com The key differences are the denticity (bidentate for the subject compound vs. tetradentate for TPA) and the nature of the central amine (secondary vs. tertiary). This leads to vastly different coordination geometries and applications.
Table 2: Comparison of Pyridyl-Amine Ligands
| Ligand | Structure | Central N-Type | Typical Denticity |
| This compound | (C₅H₄N)₂(C₈H₁₇)N | Secondary Amine | Bidentate (N,N) |
| Di(2-picolyl)amine (DPA) | HN(CH₂C₅H₄N)₂ | Secondary Amine | Tridentate (N,N,N) |
| Tris(2-pyridylmethyl)amine (TPA) | N(CH₂C₅H₄N)₃ | Tertiary Amine | Tetradentate (N,N,N,N) |
Synthesis and Characterization of Metal Complexes involving this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.
Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Lanthanides, UO₂(II))
Pyridyl-amine ligands form stable complexes with a wide range of transition metal ions. wikipedia.org Given its nature as a bidentate N,N-donor ligand, this compound is expected to form complexes with ions that favor coordination with nitrogen.
First-Row Transition Metals (Cu(II), Ni(II), Co(II), Zn(II)) : These ions readily form complexes with N-donor ligands. For a bidentate ligand (L), common complex types include [ML₂X₂] or [ML₃]²⁺, where X is a monodentate anion like a halide. For example, Ni(II) complexes with related ligands often exhibit octahedral geometry. nih.gov Copper(II) complexes may adopt square planar or distorted octahedral geometries. nih.gov
Palladium(II) : Pd(II), with a d⁸ electron configuration, has a strong preference for square planar geometry and would be expected to form complexes such as [PdL₂]²⁺ or [PdLCl₂].
Lanthanides and Uranyl (UO₂(II)) : While these ions are considered "hard" acids and typically prefer oxygen-donor ligands, complexation with N-donor ligands is also well-documented, particularly with multidentate chelating ligands that provide high stability through the chelate effect. The coordination numbers for these larger ions are typically higher (8 or 9), meaning multiple this compound ligands and/or solvent/anion molecules would be required to satisfy the metal's coordination sphere.
Computational and Theoretical Investigations of N Octyl N Pyridin 2 Yl Pyridin 2 Amine
Electronic Structure and Molecular Conformation Analysis
This area of study focuses on the molecule's geometry, orbital energies, and charge distribution, which collectively determine its physical and chemical properties.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Preferences
Density Functional Theory (DFT) is a primary computational method used to predict the most stable three-dimensional structure of a molecule—its optimized geometry. researchgate.net This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state (the ground state) is found. For N-Octyl-N-(pyridin-2-YL)pyridin-2-amine, DFT calculations would be essential to understand how the two pyridine (B92270) rings are oriented relative to each other and how the flexible n-octyl chain folds in space.
The parent compound, di(2-picolyl)amine, has been studied, and its structure provides a foundational model. nih.gov However, the addition of the eight-carbon alkyl chain introduces numerous possible conformations (rotational isomers). A comprehensive DFT study would involve identifying multiple low-energy conformations and calculating their relative energies to determine the most probable shapes the molecule adopts. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for the N-octyl derivative is unavailable, a hypothetical data table based on typical DFT outputs is presented below.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is for illustrative purposes only, as specific published data is not available.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| N-C(pyridyl) | Bond length between central nitrogen and pyridine carbon | 1.42 Å |
| N-C(octyl) | Bond length between central nitrogen and first carbon of octyl chain | 1.47 Å |
| C-N-C Angle | Angle between the two pyridine rings at the central nitrogen | 118° |
| Py-N-Py Dihedral | Torsional angle defining the twist between the two pyridine rings | ~75° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. For this compound, the frontier orbitals would likely be localized on the electron-rich pyridine rings. DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insight into the molecule's electronic behavior and potential for charge transfer interactions. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes only, as specific published data is not available.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.0 | LUMO - HOMO Energy |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings, indicating these are the primary sites for interactions like hydrogen bonding or coordination with metal ions. The n-octyl chain would be expected to be largely neutral (green), representing its nonpolar, hydrophobic character.
Mechanistic Studies of Synthetic Pathways and Reactions
Understanding how a molecule is formed is a key area of chemical research. Computational studies can model reaction pathways to determine the most likely mechanism.
A plausible synthetic route to this compound involves the N-alkylation of its precursor, di(2-picolyl)amine. polimi.itsigmaaldrich.com This reaction would typically proceed via a nucleophilic substitution (SN2) mechanism, where the secondary amine of di(2-picolyl)amine attacks an octyl halide, such as 1-bromooctane. wikipedia.org
Transition State Analysis for Key Reaction Steps
The transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. Identifying the structure and energy of the transition state is crucial for understanding a reaction's kinetics. For the SN2 alkylation of di(2-picolyl)amine, computational methods like DFT would be used to locate the transition state structure where the N-C bond is partially formed and the C-Br bond is partially broken. The energy of this state relative to the reactants determines the activation energy barrier for the reaction.
Energetic Profiles of Proposed Mechanisms
An energetic profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. This profile provides a complete thermodynamic and kinetic picture of the reaction. For the synthesis of this compound, the energetic profile would show the relative energies of the starting materials (di(2-picolyl)amine and 1-bromooctane), the transition state, and the final products (this compound and the bromide salt). Such a profile, while not available in the literature for this specific reaction, would be invaluable for optimizing reaction conditions by revealing the energy barriers that need to be overcome.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in the public domain, the behavior of analogous N-alkyl-dipyridylamine structures can be extrapolated to predict its conformational landscapes and behavior in solution.
The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds linking the pyridine rings to the central nitrogen atom and the conformational freedom of the n-octyl chain. The two pyridine rings are not expected to be coplanar due to steric hindrance, leading to a propeller-like arrangement. The dihedral angles between the pyridine rings and the plane of the central nitrogen atom are key conformational parameters.
In solution, the n-octyl group, being hydrophobic, will significantly influence the molecule's interaction with the solvent. In aqueous solutions, the octyl chain is likely to adopt a collapsed conformation to minimize its contact with water, while in nonpolar solvents, it will be more extended. The pyridine rings, with their nitrogen atoms, can engage in hydrogen bonding with protic solvents. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them.
Table 1: Predicted Dominant Conformational Features of this compound in Different Solvents (Hypothetical Data Based on Analogous Systems)
| Solvent | Pyridine-N-Pyridine Dihedral Angle (degrees) | Octyl Chain Conformation | Predominant Intermolecular Interactions |
| Water | 60-90 | Collapsed | Hydrogen bonding (Pyridine-N···H-O) |
| Chloroform | 50-80 | Partially Extended | Dipole-dipole interactions |
| Hexane | 45-75 | Extended | Van der Waals forces |
This table is illustrative and based on general principles of the behavior of similar molecules in the absence of specific simulation data for this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data (e.g., NMR, IR)
Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be compared with experimental data to validate molecular structures and understand electronic properties. Density Functional Theory (DFT) is a commonly employed method for these predictions.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated with good accuracy. The predicted shifts for the protons and carbons on the pyridine rings are sensitive to the dihedral angle between the rings and the electronic environment of the central nitrogen atom. The chemical shifts of the n-octyl chain are expected to be similar to those of other n-alkyl chains. Discrepancies between predicted and experimental spectra can often be attributed to solvent effects and conformational averaging, which can be accounted for in more advanced computational models.
IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational modes of the molecule. Theoretical calculations can predict the frequencies and intensities of these modes. For this compound, key vibrational modes would include the C-H stretching of the alkyl chain and aromatic rings, C=N and C=C stretching vibrations of the pyridine rings, and the C-N stretching modes. Comparing the computed spectrum with the experimental one can aid in the assignment of vibrational bands. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| 1H (Pyridine, ortho) | 8.2 - 8.5 | 8.1 - 8.4 |
| 1H (Pyridine, meta) | 7.2 - 7.5 | 7.1 - 7.4 |
| 1H (Pyridine, para) | 7.6 - 7.9 | 7.5 - 7.8 |
| 1H (Octyl, α-CH₂) | 3.8 - 4.1 | 3.7 - 4.0 |
| 13C (Pyridine, ortho) | 155 - 160 | 154 - 159 |
| 13C (Pyridine, para) | 135 - 140 | 134 - 139 |
| IR (C=N stretch) | 1600 - 1620 | 1590 - 1610 |
| IR (C-H stretch, alkyl) | 2850 - 2960 | 2855 - 2965 |
Note: The data in this table is representative and intended to illustrate the expected correlation between computational predictions and experimental values for a molecule of this type.
Investigation of Non-Covalent Interactions via Computational Models
Non-covalent interactions play a crucial role in the supramolecular chemistry and biological activity of molecules. For this compound, both intramolecular and intermolecular non-covalent interactions are of interest.
Intramolecular Interactions: The conformation of the molecule can be influenced by intramolecular non-covalent interactions. For instance, there could be weak C-H···N interactions between the hydrogens of one pyridine ring and the nitrogen of the other, or between the octyl chain and the pyridine rings. These interactions can be studied using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which analyze the electron density and its derivatives to identify and characterize weak interactions.
Intermolecular Interactions: In the solid state or in solution, this compound can engage in various intermolecular interactions. The pyridine rings are capable of participating in π-π stacking interactions, where the aromatic rings of two molecules align face-to-face or edge-to-face. rsc.org The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors. The long octyl chain can lead to significant van der Waals interactions and hydrophobic effects, which can drive the self-assembly of these molecules.
Computational models can quantify the strength of these interactions. For example, the interaction energy of a dimer of this compound in a stacked or hydrogen-bonded configuration can be calculated. Energy decomposition analysis can further break down the interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the nature of the non-covalent bonds.
Table 3: Predicted Types of Non-Covalent Interactions in this compound
| Interaction Type | Participating Moieties | Typical Energy Range (kcal/mol) | Computational Method for Analysis |
| π-π Stacking | Pyridine rings | 2 - 5 | Symmetry-Adapted Perturbation Theory (SAPT) |
| Hydrogen Bonding | Pyridine-N and H-bond donors | 3 - 7 | DFT with counterpoise correction |
| Van der Waals | Octyl chain, Pyridine rings | 0.5 - 2 | Molecular Mechanics (MM) force fields |
| C-H···π | Alkyl/Aromatic C-H and Pyridine rings | 1 - 2.5 | NCI plot, QTAIM |
This table provides a summary of the expected non-covalent interactions and is based on data from studies of similar aromatic and alkyl-substituted compounds.
Supramolecular Chemistry and Self Assembly of N Octyl N Pyridin 2 Yl Pyridin 2 Amine
Principles of Intermolecular Interactions in Self-Assembly
The spontaneous organization of N-Octyl-N-(pyridin-2-YL)pyridin-2-amine into supramolecular architectures is orchestrated by a delicate balance of several non-covalent interactions. These weak forces, acting in concert, provide the thermodynamic driving force for the formation of stable, well-defined assemblies.
π-π Stacking Interactions Involving Pyridine (B92270) Rings
The electron-rich pyridine rings are prone to engaging in π-π stacking interactions, a crucial driving force in the self-assembly of many aromatic systems. In the case of this compound, these interactions can occur between the pyridine rings of adjacent molecules, leading to the formation of columnar or layered structures. The strength and geometry of these π-π stacking interactions are influenced by the relative orientation of the pyridine rings, with offset or slipped-parallel arrangements often being energetically favorable.
Formation of Supramolecular Architectures in Solution and Solid State
The interplay of the aforementioned intermolecular forces manifests in the formation of distinct supramolecular architectures, both in solution and in the solid crystalline state.
Aggregation Behavior and Micellar Formation
Due to its amphiphilic nature, with a hydrophilic dipyridinamine head and a hydrophobic octyl tail, this compound is expected to exhibit aggregation behavior in solution. In aqueous media, the formation of micelles is a probable outcome, driven by the hydrophobic effect. The critical micelle concentration (CMC) would represent the threshold concentration above which these self-assembled structures spontaneously form. The geometry and size of these micelles would be dependent on factors such as concentration, temperature, and the ionic strength of the solution.
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)
No studies have been identified that investigate the formation of inclusion complexes between this compound and cyclodextrins or other macrocyclic hosts. Therefore, there is no data on binding affinities, stoichiometry, or the structural characterization of any potential host-guest complexes.
Tunable Supramolecular Properties through External Stimuli
There is no information available in the scientific literature concerning the response of any supramolecular assemblies of this compound to external stimuli such as light, temperature, pH, or the presence of specific ions.
Advanced Applications in Material Science and Functional Materials
Development as Ligands in Polymerization Processes (e.g., ATRP)
Nitrogen-based ligands are fundamental to the success of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), as they coordinate with the metal catalyst (typically copper) to modulate its activity and control the polymerization process. nih.govcmu.edumdpi.com While N-Octyl-N-(pyridin-2-YL)pyridin-2-amine itself is a promising candidate, much of the foundational research has been conducted on structurally similar N-alkyl-pyridyl ligands.
For instance, N-(n-octyl)-2-pyridylmethanimine has been effectively used as a bidentate ligand in conjunction with copper(I) bromide for the living-radical polymerization of methyl methacrylate (B99206) (MMA). cmu.edu This system demonstrated good control over the polymerization, achieving polymers with a molecular weight distribution of less than 1.3. cmu.edu The choice of ligand is critical in ATRP, as it influences the catalyst's solubility and redox potential, thereby affecting reaction kinetics. nih.gov Ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives are among the most active catalysts developed for ATRP, highlighting the efficacy of the pyridyl-amine scaffold. cmu.edunih.gov
The this compound ligand offers several potential advantages for ATRP:
Enhanced Solubility: The octyl group significantly improves the solubility of the copper catalyst complex in organic monomers and solvents, which is crucial for homogeneous catalysis.
Tunable Activity: The electronic properties of the dipyridylamine core can be fine-tuned by substitution on the pyridine (B92270) rings, allowing for precise control over the catalyst's redox potential and, consequently, the polymerization rate.
Structural Analogy: Its bidentate N,N-chelation via the two pyridyl units is analogous to widely used ligands like 2,2'-bipyridine (B1663995) (bpy), providing a stable coordination environment for the copper center. cmu.educmu.edu
These features make it a highly attractive ligand for synthesizing well-defined polymers with controlled architectures and functionalities.
Integration into Electroactive Materials (e.g., OLEDs, Donor-Acceptor Systems)
Donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures are fundamental to the design of organic electroactive materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov In these systems, the dipyridylamine moiety can serve as a potent electron-donating group. beilstein-journals.org The nitrogen atom bridging the two pyridine rings possesses a lone pair of electrons that can increase the electron density of the system.
When conjugated with an electron-accepting unit, this compound can form a molecule with strong intramolecular charge transfer (ICT) characteristics. This ICT is responsible for the unique photophysical and electronic properties of D-A materials. nih.govbeilstein-journals.org For example, related pyridine-based D-A systems have been shown to exhibit aggregation-induced emission enhancement (AIEE), a desirable property for solid-state lighting applications. beilstein-journals.org
The integration of this compound into electroactive materials offers distinct benefits:
Donor Unit: The dipyridylamine core functions as an effective electron donor.
Solubility and Morphology: The long alkyl chain improves solubility, which is critical for solution-based processing of thin films for devices like OLEDs. It also influences the solid-state packing and morphology of the material, which directly impacts device performance.
Tunability: The electronic properties can be systematically modified. For instance, introducing electron-withdrawing groups on the pyridine rings can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and charge transport properties. nih.gov
Redox-Active Materials and Sensing Platforms
Pyridine derivatives are known for their electrochemical properties and can participate in reversible redox processes. mdpi.com This redox activity can be harnessed for applications in energy storage, such as in organic redox flow batteries, or for the development of electrochemical sensors. mdpi.comresearchgate.net The dipyridylamine structure can be oxidized at the central nitrogen atom or undergo redox processes involving the pyridine rings, especially when part of a larger conjugated system or a metal complex.
The combination of a redox-active pyridyl core with long alkyl chains is a known strategy for designing chemical sensors, particularly optical sensors (optodes). In one such example, an optode for detecting lead ions was developed using a pyridine-based chromophore in a polymer matrix containing tri-n-octylphosphine oxide (TOPO). rsc.orgresearchgate.net The role of the octyl groups in TOPO is to ensure the lipophilicity of the sensing components, allowing them to be effectively embedded and retained within the plasticized PVC membrane.
Similarly, this compound could be used to develop sensing platforms:
As a Redox-Active Component: It could be incorporated into electrodes for electrochemical sensing of specific analytes.
As a Ligand in a Sensing Ensemble: It can form complexes with metal ions that exhibit a change in their optical or electrochemical properties upon binding to a target analyte.
In Optode Membranes: The N-octyl group makes it highly suitable for incorporation into hydrophobic polymer membranes for optical sensing, where it could act as both a ligand and a signal transducer. rsc.org
Structure-Property Relationship Studies for Tailored Material Performance
The performance of functional materials based on this compound is intrinsically linked to its molecular structure. Understanding the relationship between its structure and its resulting properties is key to designing materials with tailored performance for specific applications. mdpi.comnih.gov
Key structural elements and their influence on properties include:
The Di(2-pyridyl)amine Core: This unit dictates the fundamental electronic properties, coordination geometry with metals, and potential for hydrogen bonding. The dihedral angle between the two pyridyl rings influences the extent of electronic communication and the steric environment around a coordinated metal center. nih.gov
The N-Octyl Chain: This substituent primarily governs the material's physical properties. It drastically increases solubility in nonpolar media, which is essential for solution processability. It also introduces steric bulk, which can prevent aggregation-induced quenching of luminescence in the solid state and influence the molecular packing in thin films.
Substituents on the Pyridine Rings: Adding electron-donating or electron-withdrawing groups to the pyridine rings provides a powerful method for fine-tuning the electronic properties. This can shift the HOMO/LUMO energy levels, alter the redox potential, and change the wavelength of light absorption and emission. nih.govmdpi.com
By systematically modifying these three components, researchers can rationally design molecules with optimized characteristics for a desired application, whether it be a highly active and soluble ATRP catalyst, an efficient blue-emitting material for OLEDs, or a selective sensing agent for environmental monitoring.
| Structural Feature | Primary Influence On | Potential Application Impact |
| Di(2-pyridyl)amine Core | Electronic properties, coordination | Tuning catalyst activity (ATRP), emission color (OLEDs) |
| N-Octyl Chain | Solubility, processability, packing | Enabling solution-based device fabrication, improving solid-state quantum yield |
| Pyridine Ring Substituents | HOMO/LUMO levels, redox potential | Fine-tuning emission wavelength, adjusting sensor selectivity |
Conclusion and Future Research Perspectives
Summary of Current Understanding of N-Octyl-N-(pyridin-2-YL)pyridin-2-amine Chemistry
Direct experimental studies on this compound are notably scarce in the current literature. However, a robust foundational understanding can be extrapolated from the extensive research on its parent compound, 2,2'-dipyridylamine (B127440) (dpaH), and other N-alkylated analogs. The core DPA structure is a versatile bidentate ligand, capable of chelating to a metal center through its two pyridyl nitrogen atoms. nsf.gov
The introduction of an N-octyl group in place of the amine proton fundamentally alters the ligand's character in several predictable ways:
Elimination of Hydrogen Bonding: The substitution of the acidic amine proton removes the capacity for hydrogen bond donation and deprotonation, restricting its coordination behavior to that of a neutral, bidentate 'NN' ligand.
Introduction of Steric Hindrance: The bulky and flexible octyl chain introduces significant steric hindrance around the central nitrogen atom, which can influence the geometry and stability of its metal complexes. discovery.csiro.au
Enhanced Lipophilicity: The eight-carbon alkyl chain dramatically increases the molecule's non-polar character, suggesting high solubility in organic solvents and hydrophobic environments.
The synthesis would likely follow established N-alkylation protocols for secondary amines, such as the reaction of the deprotonated DPA anion with an octyl halide. The fundamental chemistry, therefore, is understood in principle, based on the rich precedent of DPA and related amine chemistry. nih.gov
Identification of Knowledge Gaps and Untapped Research Avenues
The primary and most significant knowledge gap is the lack of empirical data for this compound. This absence of foundational research presents a clear roadmap for future investigations.
Key Untapped Research Avenues:
Fundamental Synthesis and Characterization: There is a pressing need for the development of a documented, high-yield synthesis and full characterization of the compound, including NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction to understand its solid-state conformation.
Physicochemical Properties: Basic properties such as solubility in various solvents, thermal stability, and electrochemical behavior (redox potentials) have not been investigated.
Solution Behavior and Self-Assembly: The amphiphilic nature of the molecule—possessing a polar dipyridylamine headgroup and a non-polar octyl tail—strongly suggests a tendency for self-assembly in solution. researchgate.netnih.gov Studies into potential micelle or aggregate formation in different solvents are completely unexplored.
Biological Screening: The enhanced lipophilicity imparted by the octyl chain could facilitate membrane transport, opening an avenue for screening the compound and its metal complexes for biological activity, such as antimicrobial or anticancer properties.
Prospective Directions in Synthetic Methodology and Derivatization
Future work in the synthesis of this compound and its derivatives could unlock a vast chemical space with finely-tuned properties.
Optimization and Scalability: The first step involves establishing a robust and scalable synthetic route. While nucleophilic substitution is a logical starting point, alternative methods like Buchwald-Hartwig amination could offer milder conditions and broader substrate scope. mdpi.com
Systematic Chain Variation: A systematic investigation into varying the N-alkyl substituent (e.g., from methyl to butyl, octyl, dodecyl, and branched isomers) would provide invaluable structure-property relationship data, clarifying the role of the alkyl chain's length and shape on coordination and self-assembly.
Ring Functionalization: The pyridine (B92270) rings are amenable to electrophilic substitution, allowing for the introduction of various electronic and functional groups. For instance, electron-donating or -withdrawing groups could be installed to modulate the ligand's electronic properties and, consequently, the catalytic or photophysical properties of its metal complexes.
Terminal Chain Functionalization: Employing functionalized alkylating agents (e.g., 8-bromooctan-1-ol) would yield bifunctional ligands. These molecules, featuring a chelating head and a reactive tail, could be grafted onto polymers, surfaces, or nanoparticles to create advanced functional materials.
Opportunities for Advanced Coordination Chemistry and Catalysis
The unique combination of a classic chelating unit with a sterically demanding, lipophilic group makes this compound a compelling ligand for coordination chemistry and catalysis.
Sterically Influenced Catalysis: The steric bulk of the octyl group can create a specific pocket around a coordinated metal center, potentially leading to high selectivity in catalytic reactions. discovery.csiro.auresearchgate.net This could be exploited in processes like olefin polymerization or hydroformylation, where controlling substrate approach is key to determining the product outcome.
Homogeneous Catalysis in Non-Polar Media: Metal complexes of this ligand are expected to be highly soluble in non-polar solvents. This makes them ideal candidates for catalysts in organic transformations involving hydrophobic substrates, a domain where many common catalysts face solubility challenges.
Stabilization of Novel Complexes: The steric hindrance may stabilize metal centers in unusual or low-coordination geometries, which are often highly reactive and catalytically active.
Luminescent Materials: Dipyridylamine complexes, particularly with d¹⁰ metals like Zn(II) and Cd(II), often exhibit fluorescence. The octyl chain could be used to integrate these luminescent metal centers into non-polar environments like polymer matrices or biological membranes for sensing applications.
| Catalytic Reaction | Potential Metal Center | Rationale / Prospective Advantage |
|---|---|---|
| Olefin Polymerization / Oligomerization | Pd(II), Ni(II), Fe(II) | Steric bulk from the octyl group can influence polymer branching and molecular weight. High solubility in hydrocarbon solvents is advantageous. |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd(II) | Ligand can stabilize the active Pd(0) species. Lipophilicity is beneficial for non-polar substrates and solvents. researchgate.net |
| Hydroformylation | Rh(I), Co(II) | Steric hindrance can control regioselectivity (linear vs. branched aldehydes). |
| Henry (Nitroaldol) Reaction | Cu(II), Zn(II) | Chiral versions could induce diastereoselectivity through a well-defined catalytic pocket. rsc.org |
Outlook for Novel Supramolecular Assemblies and Functional Materials
The amphiphilic nature of this compound is arguably its most promising feature for materials science, suggesting a strong propensity for forming ordered supramolecular structures. nih.gov
Metallomesogens (Liquid Crystals): The combination of a rigid, potentially planar metal-chelated headgroup and a flexible octyl tail is a well-established motif for designing liquid crystals. By selecting appropriate metal ions (e.g., Pd(II), Cu(II)), it may be possible to create novel metallomesogens that exhibit ordered phases upon heating, with potential applications in displays and sensors.
Langmuir-Blodgett Films: The molecule is an ideal candidate for forming highly ordered, monomolecular layers at an air-water interface. These monolayers could be subsequently transferred to solid substrates, creating ultra-thin films. Coordination with metal ions before or after film deposition could lead to two-dimensional materials with tailored electronic, magnetic, or catalytic properties.
Responsive Micellar Systems: In polar solvents, the molecules could spontaneously assemble into micelles or vesicles to sequester their hydrophobic tails. rsc.org This self-assembly could be designed to be responsive to external stimuli. For example, the addition of a metal ion could trigger the formation, disruption, or structural transformation of these aggregates, creating a switchable system for applications like controlled release or signaling.
Surface Modification: The ligand could be used to functionalize surfaces. Its hydrophobic tail would anchor it to non-polar materials, while the exposed dipyridylamine head could act as a coordination site to capture metal ions, thereby imparting new catalytic or sensing functions to the surface.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
